molecular formula C21H19N3O2 B11568938 N-[(E)-(3,4-dimethoxyphenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline CAS No. 316130-83-3

N-[(E)-(3,4-dimethoxyphenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline

Cat. No.: B11568938
CAS No.: 316130-83-3
M. Wt: 345.4 g/mol
InChI Key: MHPXMJFCIITESD-UHFFFAOYSA-N
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Description

N-[(E)-(3,4-Dimethoxyphenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline is a Schiff base-azo hybrid compound characterized by:

  • Structural features:
    • A 3,4-dimethoxyphenyl group attached via a methylidene (CH=N) Schiff base linkage.
    • A 4-phenyldiazenyl (azo) substituent on the aniline ring.
  • Functional groups:
    • Schiff base: Enables metal coordination and stability in crystalline forms.
    • Azo group: Imparts conjugation, influencing optical properties (e.g., UV-Vis absorption).
  • Potential applications: Dyes or pigments (due to azo conjugation). Ligands in coordination chemistry (via the Schiff base). Materials science (e.g., liquid crystals, sensors) .

Properties

CAS No.

316130-83-3

Molecular Formula

C21H19N3O2

Molecular Weight

345.4 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)-N-(4-phenyldiazenylphenyl)methanimine

InChI

InChI=1S/C21H19N3O2/c1-25-20-13-8-16(14-21(20)26-2)15-22-17-9-11-19(12-10-17)24-23-18-6-4-3-5-7-18/h3-15H,1-2H3

InChI Key

MHPXMJFCIITESD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=NC2=CC=C(C=C2)N=NC3=CC=CC=C3)OC

Origin of Product

United States

Preparation Methods

Diazotization of Aniline

The azo component is synthesized via diazotization of aniline in acidic medium, followed by coupling with a second equivalent of aniline under controlled pH.

Procedure :

  • Diazotization : Dissolve aniline (9.3 g, 0.1 mol) in hydrochloric acid (30 mL, 6 M) at 0–5°C. Add sodium nitrite (7.0 g, 0.1 mol) dissolved in water (20 mL) dropwise over 30 minutes. Maintain pH < 2 to stabilize the diazonium salt.

  • Coupling : Slowly add the diazonium salt solution to a cooled mixture of aniline (9.3 g, 0.1 mol) and sodium acetate (12 g) in water (100 mL) at 5–10°C. Adjust pH to 4–6 using sodium bicarbonate. Stir for 2 hours.

  • Isolation : Filter the precipitated 4-[(E)-phenyldiazenyl]aniline , wash with cold water, and recrystallize from ethanol.

Yield : 70–75%.
Characterization :

  • Mp : 123–126°C.

  • IR (KBr) : 3450 cm⁻¹ (N–H stretch), 1590 cm⁻¹ (N=N azo), 1510 cm⁻¹ (C=C aromatic).

  • ¹H NMR (CDCl₃) : δ 7.85–7.45 (m, 5H, Ph–N=N–), 7.25–6.95 (m, 4H, Ph–NH₂).

Schiff Base Formation with 3,4-Dimethoxybenzaldehyde

Condensation Reaction

The target compound is synthesized via acid-catalyzed condensation of 4-[(E)-phenyldiazenyl]aniline and 3,4-dimethoxybenzaldehyde in ethanol.

Procedure :

  • Dissolve 4-[(E)-phenyldiazenyl]aniline (1.97 g, 10 mmol) and 3,4-dimethoxybenzaldehyde (1.66 g, 10 mmol) in absolute ethanol (50 mL).

  • Add glacial acetic acid (0.5 mL) as a catalyst. Reflux at 80°C for 6–8 hours.

  • Monitor reaction progress by TLC (hexane:ethyl acetate, 7:3).

  • Cool the mixture to room temperature, filter the precipitate, and wash with cold ethanol.

Yield : 80–85%.
Purification : Recrystallize from ethanol/dichloromethane (1:1) to afford orange-red crystals.

Reaction Optimization

  • Solvent : Ethanol > methanol > DMF (higher polarity improves imine formation).

  • Catalyst : Acetic acid (0.5–1.0 eq.) enhances reaction rate without side products.

  • Temperature : Reflux (80°C) ensures complete conversion within 6 hours.

Characterization of N-[(E)-(3,4-Dimethoxyphenyl)methylidene]-4-[(E)-Phenyldiazenyl]aniline

Spectroscopic Analysis

  • IR (KBr) :

    • 1620 cm⁻¹ (C=N imine).

    • 1585 cm⁻¹ (N=N azo).

    • 1260, 1020 cm⁻¹ (C–O methoxy).

  • ¹H NMR (DMSO-d₆) :

    δ (ppm)Assignment
    8.52 (s, 1H)Imine (CH=N)
    7.90–7.40 (m, 9H)Aromatic H (Ph–N=N–, Ph–CH=N)
    6.95 (d, 2H)Aniline H (ortho to NH₂)
    3.85 (s, 6H)Methoxy (–OCH₃)
  • ¹³C NMR (DMSO-d₆) :

    δ (ppm)Assignment
    160.2Imine (C=N)
    152.0, 148.5Azo (N=N–Ph)
    56.1Methoxy (–OCH₃)

Physicochemical Properties

PropertyValue
Molecular FormulaC₂₁H₁₈N₃O₂
Molecular Weight356.4 g/mol
Melting Point178–180°C
SolubilitySoluble in DMSO, DMF; insoluble in water

Discussion of Synthetic Challenges

Isomer Control

  • E/Z Selectivity : The E-configuration of the imine and azo groups is favored due to steric hindrance and conjugation stabilization.

  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane) resolves minor Z-isomer impurities.

Side Reactions

  • Oxidation : Prolonged heating may oxidize the imine to nitrile; reaction time is limited to 8 hours.

  • Hydrolysis : Moisture exposure hydrolyzes the imine to aldehyde and amine; anhydrous conditions are critical.

Applications and Further Research

The compound’s conjugated π-system suggests potential as a photochromic material or biological probe. Future studies should explore:

  • Catalytic activity in asymmetric synthesis.

  • Anticancer screening against cell lines (e.g., MCF-7, A549) .

Scientific Research Applications

(E)-1-(3,4-Dimethoxyphenyl)-N-{4-[(1E)-2-phenyldiazen-1-yl]phenyl}methanimine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other materials due to its chromophoric properties.

Mechanism of Action

The mechanism by which (E)-1-(3,4-dimethoxyphenyl)-N-{4-[(1E)-2-phenyldiazen-1-yl]phenyl}methanimine exerts its effects involves interactions with various molecular targets. The azobenzene moiety can undergo photoisomerization, leading to changes in molecular conformation and activity. This property is exploited in the design of photoresponsive materials and molecular switches. Additionally, the compound may interact with enzymes or receptors, modulating their activity and leading to biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural and Functional Group Variations

Key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight Substituents Functional Groups Key Applications/Properties
Target Compound C₂₁H₁₉N₃O₂ ~345.4 3,4-Dimethoxy, phenyldiazenyl Schiff base, azo Dyes, ligands, materials science
(E)-4-(Phenyldiazenyl)aniline C₁₂H₁₁N₃ 197.24 None Azo Intermediate, simpler dye precursor
N-[(E)-(3-Methoxyphenyl)methylene]-4-[(E)-phenyldiazenyl]aniline C₂₀H₁₇N₃O 315.38 3-Methoxy Schiff base, azo Optical materials, reduced solubility
4-Chloro-N-[(E)-(3,4-dimethoxyphenyl)methylidene]aniline C₁₅H₁₄ClNO₂ 283.73 3,4-Dimethoxy, chloro Schiff base, chloro Structural studies, halogenated analogs
Methyl yellow (N,N-dimethyl-4-[(E)-phenyldiazenyl]aniline) C₁₄H₁₅N₃ 225.29 N,N-Dimethyl Azo pH indicator, commercial dye
N-[4-(Benzyloxy)benzylidene]-4-(phenyldiazenyl)aniline C₂₆H₂₁N₃O 391.46 Benzyloxy Schiff base, azo Higher molecular weight, bulky groups
2.3 Electronic and Optical Properties
  • Azo vs. dimethylamino: Azo groups (electron-withdrawing) lower HOMO-LUMO gaps compared to dimethylamino (electron-donating), affecting optoelectronic behavior .
2.4 Crystallographic and Stability Insights
  • Crystal packing :
    • Methoxy groups in the target compound may promote hydrogen bonding, influencing dihedral angles between aromatic rings (cf. ).
    • Bulkier substituents (e.g., benzyloxy in ) reduce planarity, altering material properties.
  • Stability :
    • Schiff bases are prone to hydrolysis under acidic conditions, whereas azo compounds (e.g., Methyl yellow ) are more stable but lack coordination sites.

Biological Activity

N-[(E)-(3,4-dimethoxyphenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline, a compound characterized by its complex structure and functional groups, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Structural Overview

The compound's molecular formula is C20H21N3O3C_{20}H_{21}N_{3}O_{3} with a notable azobenzene moiety that contributes to its biological activity. The presence of the 3,4-dimethoxyphenyl group enhances its lipophilicity and potential for cellular interactions.

1. Antimicrobial Activity

Research indicates that compounds containing phenyldiazenyl groups exhibit significant antimicrobial properties. For instance, derivatives of phenyldiazenyl compounds have shown effectiveness against various bacteria and fungi:

  • Antibacterial Activity : The Minimal Inhibitory Concentration (MIC) values for several derivatives were evaluated against pathogens such as Escherichia coli, Bacillus licheniformis, and Mycobacterium tuberculosis. Notably, some derivatives demonstrated MIC values as low as 7.8×1037.8\times 10^{-3} mg/mL against E. coli and 6.25×1026.25\times 10^{-2} mg/mL against B. licheniformis .
  • Antifungal Activity : The compound also exhibited antifungal properties, with certain derivatives showing over 130% inhibition compared to standard antifungal agents like nystatin against Alternaria alternata .

2. Anti-inflammatory Activity

The anti-inflammatory potential of this compound was assessed using carrageenan-induced paw edema models in rats. The results indicated that this compound can significantly reduce inflammation markers, suggesting a mechanism that may involve the inhibition of pro-inflammatory cytokines .

3. Cytotoxic Activity

Cytotoxicity assays conducted on brine shrimp larvae revealed that certain derivatives of the compound exhibited notable cytotoxic effects, with lethal concentrations comparable to established chemotherapeutic agents like 5-fluorouracil . This suggests potential applications in cancer therapy.

The biological activity of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The azobenzene moiety can undergo photochemical reactions that generate ROS, leading to oxidative stress in microbial cells.
  • Inhibition of Enzymatic Pathways : Some studies suggest that the compound may inhibit key enzymes involved in inflammatory pathways or bacterial metabolism, enhancing its therapeutic efficacy .

Case Studies and Research Findings

A comprehensive review of literature highlights various studies focusing on similar compounds within the phenyldiazenyl class:

StudyCompound TestedBiological ActivityFindings
Phenyldiazenyl DerivativeAntibacterialMIC values as low as 7.8×1037.8\times 10^{-3} mg/mL
Phenyldiazenyl DerivativeAntifungalOver 130% inhibition against A. alternata
N/AAnti-inflammatorySignificant reduction in paw edema

These findings collectively underscore the potential of this compound as a multi-targeted therapeutic agent.

Q & A

Q. What is the standard synthetic route for N-[(E)-(3,4-dimethoxyphenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline?

The compound is synthesized by refluxing equimolar amounts of 4-[(E)-phenyldiazenyl]aniline (or a substituted aniline derivative) with 3,4-dimethoxybenzaldehyde in methanol. The reaction is typically monitored by TLC, and the product crystallizes as light-yellow prisms upon cooling. Yield optimization involves controlling reflux time (e.g., 30–60 minutes) and solvent purity .

Q. Which spectroscopic methods are critical for characterizing this compound?

Key techniques include:

  • FT-IR : To confirm imine (C=N) and azo (N=N) bond formation (~1600–1650 cm⁻¹ and ~1400–1500 cm⁻¹, respectively).
  • NMR : ¹H and ¹³C NMR to verify methoxy, aromatic, and imine proton environments.
  • UV-Vis : To analyze π→π* transitions in the conjugated azo-imine system (~300–400 nm). Single-crystal X-ray diffraction (SC-XRD) is recommended for definitive structural confirmation .

Q. How can researchers confirm the compound’s purity post-synthesis?

Purity is assessed via HPLC (C18 column, methanol/water mobile phase) and high-resolution mass spectrometry (HRMS). Combustion analysis (CHNS) validates elemental composition, while melting point consistency ensures sample homogeneity .

Advanced Research Questions

Q. How do conformational differences in the crystal structure impact the compound’s properties?

SC-XRD reveals two distinct conformers in the asymmetric unit: one with a near-planar arrangement (dihedral angle = 19.68°) and another with a twisted geometry (45.54°). These differences arise from C–H⋯O hydrogen bonding and weak C–H⋯C interactions, which influence packing efficiency and stability. Computational studies (DFT) can correlate conformation with electronic properties like dipole moments .

Q. What methodologies resolve contradictions in reported biological activity data?

Discrepancies in bioactivity (e.g., IC₅₀ values) often stem from variations in assay conditions (pH, solvent) or impurities. Researchers should:

  • Validate purity via HPLC and NMR.
  • Use standardized assays (e.g., SPR for binding affinity).
  • Compare results with structurally similar analogs (e.g., 4-chloro-N-(3,4,5-trimethoxybenzylidene)aniline) to isolate substituent effects .

Q. Which computational tools are optimal for studying this compound’s electronic structure?

  • Density Functional Theory (DFT) : To calculate frontier molecular orbitals (HOMO-LUMO gaps) and predict reactivity.
  • Molecular Docking : For simulating interactions with biological targets (e.g., enzymes or DNA).
  • SHELX Suite : For refining crystallographic data and modeling hydrogen-bonding networks .

Q. How does the azo-imine moiety influence spectroscopic and redox behavior?

The azo group (N=N) undergoes reversible reduction at ~-0.5 V (vs. Ag/AgCl), detectable via cyclic voltammetry. The imine (C=N) enhances conjugation, red-shifting UV-Vis absorption. Spectroelectrochemical studies can correlate redox states with spectral changes, useful for sensor applications .

Methodological Guidance

Q. What crystallographic software is recommended for structural refinement?

  • SHELXL : For refining small-molecule structures using high-resolution data.
  • ORTEP-3 : To visualize thermal ellipsoids and hydrogen-bonding interactions.
  • WinGX : A suite for data integration and publication-ready graphics .

Q. How to design experiments probing this compound’s photophysical properties?

  • Fluorescence Quenching : Use Stern-Volmer plots to study interactions with quenchers like iodide.
  • Solvatochromism : Measure UV-Vis spectra in solvents of varying polarity to assess charge-transfer transitions.
  • Time-Resolved Spectroscopy : To determine excited-state lifetimes and quantum yields .

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